molecular formula C14H19NO4 B3166566 tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 912762-33-5

tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B3166566
CAS No.: 912762-33-5
M. Wt: 265.3 g/mol
InChI Key: WVEMSQHRMOUOBW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate is a carbamate-protected intermediate widely used in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure features a tert-butyl carbamate group attached to a 2-oxoethyl moiety substituted with a 3-methoxyphenyl ring. The tert-butyl group provides steric protection for amines during multi-step syntheses, while the 3-methoxyphenyl substituent may influence electronic properties and binding interactions in target molecules. This compound is often employed in peptide coupling, reductive amination, and as a precursor for antimalarial or kinase inhibitor candidates .

Properties

IUPAC Name

tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-12(16)10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEMSQHRMOUOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate electrophile. One common method is the reaction of tert-butyl carbamate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of tert-butyl carbamate and 3-methoxybenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines can replace the methoxy group.

Common Reagents and Conditions:

    Acids (e.g., HCl, CF3COOH): Used for hydrolysis and deprotection reactions.

    Bases (e.g., NaOH, KOH): Used for hydrolysis and nucleophilic substitution reactions.

    Reducing Agents (e.g., NaBH4): Used for reduction reactions.

Major Products Formed:

    Hydrolysis: tert-Butyl carbamate and 3-methoxybenzoic acid.

    Reduction: tert-Butyl N-[2-(3-methoxyphenyl)-2-hydroxyethyl]carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Intermediate: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.

    Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be easily removed under acidic conditions, revealing the free amine for further reactions. The stability of the carbamate group under various conditions makes it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Key Findings :

  • High yields (>75%) are achievable for alkylamine-substituted analogs via reductive amination or coupling .
  • The target compound’s synthesis is less documented, suggesting specialized or proprietary routes.

Discrepancies and Limitations

  • Data Gaps: Limited solubility and stability data for the 3-methoxyphenyl derivative necessitate further experimental validation.

Biological Activity

Overview

Tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is notable for its structural features that lend themselves to various applications in organic synthesis, enzyme interaction studies, and potential therapeutic uses.

  • Chemical Formula : C12H17N1O3
  • CAS Number : 912762-33-5
  • Molecular Weight : 225.27 g/mol

The compound exhibits stability under acidic conditions, which is advantageous for its use in organic synthesis where it often acts as a protecting group for amines. Its structural integrity allows for selective reactions while minimizing side products.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.
  • Modulation of Binding Affinity : The presence of the methoxy group influences the compound's reactivity and binding affinity towards target proteins, which can enhance or inhibit biological pathways depending on the context.

Enzyme Interaction Studies

In biological research, this compound serves as a valuable probe to study enzyme interactions and metabolic pathways. It can help elucidate the role of carbamate-metabolizing enzymes in various biological processes, contributing to our understanding of metabolic disorders and potential therapeutic targets.

Medicinal Chemistry

This compound is being explored for its therapeutic applications:

  • Potential Drug Development : The compound may act as a lead structure for developing new drugs targeting specific enzymes or receptors implicated in neurological or metabolic disorders. Its stability and reactivity profile make it suitable for further modifications to enhance efficacy and selectivity.

Comparative Analysis with Similar Compounds

The stability and reactivity of this compound can be compared with other carbamates used in similar contexts:

Compound NameStabilityReactivityApplications
This compoundHighModeratePeptide synthesis, enzyme studies
tert-butyl N-(3-amino-4-methoxyphenyl)carbamateModerateHighDrug development
tert-butyl carbamateLowHighGeneral protecting group in organic synthesis

This table illustrates that while this compound is particularly stable under acidic conditions, other compounds may offer different balances of stability and reactivity depending on their intended applications.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of carbamates similar to this compound in inhibiting specific enzymes. For instance:

  • A study investigating the inhibitory effects of various carbamates on metabolic enzymes found that modifications to the aromatic ring significantly influenced enzyme inhibition rates. Compounds with methoxy substitutions showed enhanced inhibitory activity compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation of tert-butyl carbamate with 3-methoxybenzaldehyde derivatives. Key steps involve:

  • Protection/Deprotection : Use of di-tert-butyl dicarbonate (Boc₂O) to introduce the carbamate group under basic conditions (e.g., NaH or Et₃N) in solvents like THF or dichloromethane .
  • Reaction Monitoring : HPLC or TLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of the methoxy group) .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155-160 ppm), and methoxyphenyl protons (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 308.15 for C₁₅H₂₁NO₄) .
  • Chromatography : HPLC with UV detection ensures purity, particularly to detect unreacted aldehyde or Boc-protected intermediates .

Q. What are the primary applications of this compound in organic synthesis?

  • Building Block : The carbamate and ketone groups enable diverse transformations:
  • Oxidation: Convert the ketone to carboxylic acids using KMnO₄ or Ru-based catalysts .
  • Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol for further functionalization .
  • Substitution: The tert-butyl group can be cleaved under acidic conditions (e.g., HCl/EtOAc) to generate free amines for peptide coupling .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., methoxy vs. methylthio) influence reactivity and biological activity?

  • Electronic Effects : The 3-methoxy group is electron-donating, stabilizing intermediates in nucleophilic substitutions. In contrast, methylthio () or fluorosulfonyl () groups enhance electrophilicity, altering reaction pathways .
  • Biological Activity : Methoxy derivatives show moderate enzyme inhibition (e.g., IC₅₀ ~10 μM for serine hydrolases), while methylthio analogs exhibit stronger binding due to sulfur’s polarizability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Assay Standardization : Use recombinant enzymes under controlled pH/temperature to minimize variability (e.g., pH 7.4 buffer, 25°C) .
  • Structural Analysis : X-ray crystallography or docking studies to compare binding modes of tert-butyl carbamate derivatives with target proteins .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259381) to identify trends in structure-activity relationships .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact storage and reaction design?

  • Acidic/Basic Conditions : The carbamate group hydrolyzes in strong acids (pH <2) or bases (pH >10), releasing CO₂ and tert-butanol. Stability is maintained in neutral buffers .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Reactions should be conducted below 80°C to prevent degradation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to preserve stereochemistry during ketone functionalization .
  • Industrial Techniques : Continuous flow reactors improve mixing and heat transfer, reducing racemization risks compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate
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tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate

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